Chemical structure and properties of 3-(3-Fluoro-4-methoxyphenyl)piperidine
Chemical structure and properties of 3-(3-Fluoro-4-methoxyphenyl)piperidine
Technical Monograph: 3-(3-Fluoro-4-methoxyphenyl)piperidine
Part 1: Executive Summary
3-(3-Fluoro-4-methoxyphenyl)piperidine is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[1] Belonging to the class of 3-arylpiperidines , this compound serves as a critical pharmacophore for modulating monoamine transporter activity (SERT, NET, DAT) and as a versatile building block for diversity-oriented synthesis. Its structural distinctiveness lies in the specific substitution pattern on the phenyl ring—a fluorine atom at the meta position and a methoxy group at the para position—which significantly alters its metabolic stability, lipophilicity, and binding affinity compared to the unsubstituted parent compound.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature & Structure
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IUPAC Name: 3-(3-Fluoro-4-methoxyphenyl)piperidine
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Molecular Formula: C₁₂H₁₆FNO[1]
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Molecular Weight: 209.26 g/mol
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SMILES: COc1ccc(cc1F)C2CCCNC2
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Chirality: The C3 position of the piperidine ring is a chiral center, resulting in two enantiomers: (R)- and (S)-3-(3-Fluoro-4-methoxyphenyl)piperidine.[1] The biological activity is often stereoselective.
Physicochemical Profile
The introduction of the fluorine atom and methoxy group modulates the electronic and steric environment of the aryl ring.
| Property | Value (Predicted/Exp.) | Significance |
| LogP | ~2.1 - 2.5 | Optimal for blood-brain barrier (BBB) penetration.[1] |
| pKa (Base) | ~10.5 (Piperidine N) | Exists predominantly as a cation at physiological pH. |
| TPSA | ~21 Ų | Indicates good membrane permeability. |
| H-Bond Donors | 1 (NH) | Key for receptor interaction (e.g., Asp residue in DAT/NET). |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; Methoxy is a strong acceptor. |
| Solubility | High in MeOH, DMSO; Low in Water (Free base) | Salt forms (HCl, fumarate) are water-soluble. |
Part 3: Synthetic Methodologies
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine typically follows a modular cross-coupling approach followed by heterocyclic reduction .[1] This route is preferred for its scalability and the availability of starting materials.
Validated Synthetic Route (Suzuki-Miyaura Strategy)
Step 1: Suzuki Coupling
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Reagents: 3-Bromopyridine + (3-Fluoro-4-methoxyphenyl)boronic acid.[1]
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base/Solvent: Na₂CO₃ / Dioxane:Water (4:1).
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Conditions: Reflux (90-100°C) for 12-18 hours under inert atmosphere (N₂/Ar).
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Mechanism: Oxidative addition of Pd to the aryl halide, transmetallation with the boronate, and reductive elimination to form the biaryl bond.
Step 2: Hydrogenation (Reduction of Pyridine)
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Reagents: H₂ (gas, 40-60 psi) or Ammonium Formate (transfer hydrogenation).
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Catalyst: PtO₂ (Adams' catalyst) or Pd/C (requires acidic media to prevent poisoning).
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Solvent: MeOH or AcOH with concentrated HCl.
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Conditions: Room temperature to 50°C, 4-24 hours.
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Outcome: Reduction of the pyridine ring to the piperidine ring. The acidic condition ensures the formation of the hydrochloride salt.
Step 3: Chiral Resolution (Optional but Critical)
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Method: Recrystallization with chiral acids (e.g., L-tartaric acid, dibenzoyl-L-tartaric acid) or Chiral HPLC (Chiralpak AD-H column).[1]
Synthesis Workflow Diagram
Caption: Modular synthesis of 3-(3-Fluoro-4-methoxyphenyl)piperidine via Suzuki cross-coupling and catalytic hydrogenation.
Part 4: Pharmacological Applications & Mechanism of Action
Structural-Activity Relationship (SAR)
This compound is a structural analog of 3-phenylpiperidine , a scaffold known for its activity as a monoamine releasing agent and reuptake inhibitor. The specific substitutions enhance its pharmacological profile:
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3-Fluoro Group:
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Metabolic Stability: Blocks the metabolically vulnerable C3 position on the phenyl ring (though less critical than C4), but more importantly, it alters the electronic density, potentially increasing affinity for the Norepinephrine Transporter (NET) .
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Conformation: Induces a specific torsional angle between the phenyl and piperidine rings, favoring bioactive conformations.
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4-Methoxy Group:
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H-Bonding: Acts as a hydrogen bond acceptor.[1]
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Metabolic Blockade: Prevents rapid para-hydroxylation (a common metabolic route for phenylpiperidines), thereby extending the half-life (
).
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Target Profile (Predicted)
Based on the SAR of 3-arylpiperidines (e.g., 3,4-dichlorophenylpiperidine analogs):
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Primary Targets: Norepinephrine Transporter (NET) > Dopamine Transporter (DAT) >> Serotonin Transporter (SERT).
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Mechanism: Acts as a substrate-type releaser or a reuptake inhibitor, increasing synaptic concentrations of monoamines.
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Therapeutic Potential: ADHD (Attention Deficit Hyperactivity Disorder), depression, or as a tool compound for mapping transporter selectivity.
Receptor Interaction Diagram
Caption: Predicted molecular interactions of the 3-arylpiperidine pharmacophore within the monoamine transporter binding site.
Part 5: Analytical Characterization & Handling
Identification Methods
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¹H NMR (400 MHz, CDCl₃):
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LC-MS: Positive mode ESI,
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HPLC Purity: >98% (Area%) required for biological assays. Column: C18, Mobile Phase: ACN/Water (0.1% TFA).
Safety & Handling (SDS Highlights)
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Signal Word: WARNING
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Hazard Statements:
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Storage: Store at 2-8°C under inert gas (Argon). Hygroscopic (HCl salt).
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
References
- Glennon, R. A. (2005). Strategies for the Design of Selective Serotoninergic Agents. In Drug Design Strategies. This work details the SAR of phenylpiperidines and the impact of aryl substitution on transporter selectivity.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483. Link (Foundational method for the synthesis of the biaryl intermediate).
- Kozikowski, A. P., et al. (1998). Synthesis and monoamine transporter affinity of 3-substituted piperidines. Journal of Medicinal Chemistry, 41(11), 1962-1969. (Establishes the pharmacological relevance of the 3-arylpiperidine scaffold).
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PubChem Compound Summary . 3-(4-Fluorophenyl)piperidine (Analogous structure for property inference). Link
